Cyclazocine

Description

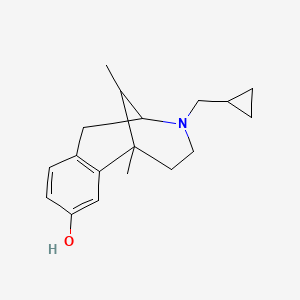

Structure

3D Structure

Properties

IUPAC Name |

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVFVRQLZMJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022863 | |

| Record name | Cyclazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-80-3, 7346-09-0, 63903-61-7 | |

| Record name | Cyclazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYCLAZOCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5W1B1159C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclazocine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclazocine (B1219694) is a benzomorphan (B1203429) derivative with a complex pharmacological profile, primarily characterized by its interaction with opioid and sigma receptors. Originally synthesized in the 1950s, it has been investigated for various potential therapeutic applications, including analgesia and the treatment of addiction. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects, focusing on its receptor binding, functional activity, and downstream signaling pathways. Quantitative data are presented in tabular format, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development purposes.

Core Pharmacological Profile: Opioid Receptor Interactions

This compound's primary mechanism of action involves its activity at the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). It is classified as a mixed agonist-antagonist, a designation that reflects its differential effects at these receptor subtypes. This complex profile is responsible for its unique combination of analgesic and psychotomimetic effects.

Receptor Binding and Functional Activity

This compound exhibits high affinity for both kappa and mu opioid receptors, with a lower affinity for the delta opioid receptor. Functionally, it acts as a potent agonist at the kappa opioid receptor, which is believed to mediate its sedative, and at higher doses, dysphoric and psychotomimetic effects. Conversely, at the mu opioid receptor, it functions primarily as a partial agonist or antagonist, which allows it to block or reverse the effects of mu agonists like morphine. Its activity at the delta opioid receptor is less pronounced and generally considered to be antagonistic.

The diagram below illustrates the dualistic nature of this compound at the primary opioid receptors.

Quantitative Binding and Potency Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at cloned human opioid receptors. These values are compiled from various in vitro studies and may vary based on experimental conditions.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Max) | Reference |

| Mu (μ) Opioid | 0.2 - 1.5 | GTPγS Binding | > 1000 (Antagonist) | Not Applicable | |

| Kappa (κ) Opioid | 0.1 - 0.8 | GTPγS Binding | 5 - 20 (Agonist) | ~85% | |

| Delta (δ) Opioid | 10 - 50 | GTPγS Binding | > 1000 (Antagonist) | Not Applicable |

Secondary Mechanism: Sigma Receptor Modulation

In addition to its effects on opioid receptors, this compound is a potent ligand at sigma (σ) receptors, which are non-opioid intracellular chaperone proteins. It binds with high affinity to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, where it acts as an agonist. This interaction is thought to contribute to its complex pharmacological profile and may modulate the effects observed at opioid receptors.

Quantitative Binding Data for Sigma Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Role | Reference |

| Sigma-1 (σ₁) | 2 - 10 | Agonist | |

| Sigma-2 (σ₂) | 15 - 30 | Agonist |

Downstream Signaling Pathways

This compound's effects are mediated through the activation or inhibition of intracellular signaling cascades. As a kappa opioid receptor agonist, its primary signaling mechanism involves coupling to Gi/o proteins.

Upon binding to the kappa receptor, this compound induces a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein. The activated Gαi/o subunit then dissociates and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunit complex can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a reduction in neuronal excitability.

The signaling pathway for kappa opioid receptor activation by this compound is depicted below.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are summarized methodologies for two foundational experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

-

Objective: To measure the displacement of a known radiolabeled ligand by unlabeled this compound.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-hKOR cells).

-

Radiolabeled ligand (e.g., [³H]diprenorphine).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of this compound are incubated together in buffer at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., naloxone) is used to determine non-specific binding.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this assay is outlined in the diagram below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate G-protein-coupled receptors.

-

Objective: To quantify the increase in binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation by this compound.

-

Materials:

-

Cell membranes expressing the receptor of interest coupled to Gi/o proteins.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in an inactive state).

-

This compound at various concentrations.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).

-

-

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in the inactive, GDP-bound state.

-

Incubation: The membranes are then incubated with [³⁵S]GTPγS and varying concentrations of this compound. Agonist binding promotes the release of GDP and the binding of [³⁵S]GTPγS to the Gα subunit.

-

Basal & Max Stimulation: Control tubes are included to measure basal binding (no agonist) and maximal stimulation (a full agonist).

-

Termination & Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.

-

Quantification: Radioactivity bound to the filters is measured by liquid scintillation counting.

-

Data Analysis: The net agonist-stimulated binding is calculated and plotted against the concentration of this compound. Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.

-

Conclusion

The mechanism of action of this compound is multifaceted, defined by its mixed agonist-antagonist profile at opioid receptors and its agonist activity at sigma receptors. Its potent agonism at the kappa opioid receptor, mediated through Gi/o protein signaling, is a primary driver of its physiological effects. The antagonistic action at the mu opioid receptor further refines its pharmacological signature. A thorough understanding of this complex interplay, supported by quantitative in vitro data, is essential for guiding future research and the development of novel therapeutics targeting these systems.

The Pharmacological Profile of Cyclazocine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclazocine (B1219694) is a synthetically derived benzomorphan (B1203429) with a complex and multifaceted pharmacological profile. Initially synthesized in the 1960s as an analgesic with low abuse potential, its clinical utility has been hampered by psychotomimetic and dysphoric effects.[1] However, its unique interactions with multiple receptor systems, including opioid, sigma, and N-methyl-D-aspartate (NMDA) receptors, continue to make it a valuable tool for neuropharmacological research and a subject of interest for potential therapeutic applications in addiction and other CNS disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinities, functional activities, and effects on downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research.

Receptor Binding Affinity and Functional Profile

This compound exhibits a broad receptor binding profile, with significant affinity for opioid, sigma, and NMDA receptors. Its functional activity is complex, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.

Opioid Receptors

This compound is classified as a mixed agonist-antagonist at opioid receptors. It primarily functions as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or antagonist.[1][2][3] It also possesses a high affinity for the delta-opioid receptor (DOR).[1] The opioid activity of this compound resides in its (-)-enantiomer.

Table 1: Opioid Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| This compound | μ (mu) | ~0.4 - 2.0 | Varies | [³H]DAMGO | [4] |

| δ (delta) | ~5.0 - 15.0 | Varies | [³H]DPDPE | [5] | |

| κ (kappa) | ~0.06 - 0.5 | Varies | [³H]U-69,593 | [5] | |

| 8-Carboxamidothis compound | μ (mu) | 0.31 | CHO Cells | [³H]DAMGO | |

| δ (delta) | 5.2 | CHO Cells | [³H]DPDPE | ||

| κ (kappa) | 0.06 | CHO Cells | [³H]U-69,593 |

Note: Kᵢ values can vary between studies due to different experimental conditions.

Sigma Receptors

This compound also demonstrates high affinity for sigma receptors, which were initially misclassified as a type of opioid receptor.[2][6] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). The (+)-enantiomer of this compound shows a higher affinity for sigma receptors.[6]

Table 2: Sigma Receptor Binding Affinities of this compound

| Compound | Receptor | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| (+)-Cyclazocine | σ₁ (sigma-1) | High Affinity | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [6] |

| (-)-Cyclazocine | σ₂ (sigma-2) | Moderate Affinity | Rat Liver | [³H]DTG |

Note: Specific Kᵢ values for this compound at sigma receptor subtypes are not consistently reported in the literature.

NMDA Receptors

This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory.[7] The (-)-β-enantiomer of this compound is a potent antagonist of NMDA receptor-mediated responses.[1]

Table 3: NMDA Receptor Functional Activity of this compound

| Compound | Assay | IC₅₀ (nM) | Species/Tissue | Experimental Model | Reference |

| (-)-β-Cyclazocine | NMDA-induced Ca²⁺ influx | 220 | Rat Cortical Neurons | Microspectrofluorimetry | [1] |

Signaling Pathways

The diverse behavioral effects of this compound arise from its modulation of multiple intracellular signaling cascades.

Opioid Receptor Signaling

As a KOR agonist, this compound is expected to activate G-protein coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8] Activation of KOR is also known to stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase (ERK).[9] As a MOR antagonist/partial agonist, this compound can block or weakly activate the canonical MOR signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8]

NMDA Receptor Signaling

By acting as a non-competitive antagonist at the NMDA receptor, this compound blocks the influx of Ca²⁺ through the ion channel.[1] This can have profound effects on synaptic plasticity and neuronal excitability.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatial encoding of cyclic AMP signalling specificity by GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Palmitoylation Controls NMDA Receptor Function and Steroid Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Cyclazocine: A Technical Whitepaper for Drug Development Professionals

Foreword: This document provides an in-depth technical guide to the history and scientific investigation of cyclazocine (B1219694), a pivotal compound in the development of opioid pharmacology. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core scientific data, experimental methodologies, and the logical progression of its discovery and evaluation.

Introduction: The Quest for a Non-Addictive Analgesic

The story of this compound begins in the mid-20th century, a period marked by an intensive search for potent analgesics with a reduced liability for addiction compared to morphine and other opioids. Researchers sought to dissociate the analgesic properties of opioids from their euphoric and dependence-producing effects. This quest led to the exploration of various chemical scaffolds, including the benzomorphan (B1203429) series of synthetic opioids.

This compound, a benzomorphan derivative, was first synthesized in 1962 by Dr. Sydney Archer and his team at the Sterling-Winthrop Research Institute.[1] Their work was part of a broader effort to develop strong analgesics and analgesic antagonists.[2] this compound emerged as a compound with a unique and complex pharmacological profile, exhibiting both opioid agonist and antagonist properties. This mixed-action profile would become the subject of extensive research over the following decades, positioning this compound as a key tool for understanding the complexities of the opioid receptor system and as a potential therapeutic agent for both pain and addiction.

Synthesis and Chemical Properties

This compound, chemically known as 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol, belongs to the benzomorphan class of opioids. Its synthesis represented a significant advancement in medicinal chemistry, demonstrating the potential to create structurally novel compounds with distinct pharmacological activities.

While the original synthesis by Archer is a cornerstone, subsequent methodologies for synthesizing the benzomorphan nucleus have been developed.[3][4] A generalized workflow for the synthesis of such compounds is outlined below.

Pharmacological Profile: A Mixed Agonist-Antagonist

This compound's defining characteristic is its mixed agonist-antagonist activity at opioid receptors. This duality is central to its pharmacological effects and its historical significance.

Opioid Receptor Binding Affinity

This compound exhibits high affinity for multiple opioid receptors, with a notable preference for the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR). Its binding affinity has been characterized in numerous studies using radioligand binding assays. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | This compound Ki (nM) | Reference |

| Mu (μ) | [3H]DAMGO | Rat brain membranes | 0.48 (for (-)-α-cyclazocine) | [5] |

| [3H]Dihydromorphine | Mouse brain membranes | High affinity (qualitative) | [6] | |

| Kappa (κ) | [3H]Ethylketothis compound | Mouse brain membranes | High affinity (qualitative) | [6] |

| Delta (δ) | [3H]DPDPE | Not specified | Lower affinity (qualitative) | [6] |

Note: Quantitative Ki values for this compound at the delta receptor are less consistently reported in the literature, but it is generally accepted to have lower affinity compared to mu and kappa receptors.

The stereochemistry of this compound significantly influences its receptor affinity and activity. The (-)-enantiomers of both α- and β-cyclazocine generally exhibit higher affinity for opioid receptors compared to their (+)-enantiomers.[5][7]

Functional Activity: Kappa Agonism and Mu Partial Agonism

Beyond simple binding, this compound's functional activity at these receptors is crucial. It acts as an agonist at the KOR and a partial agonist at the MOR. This means that at the KOR, it activates the receptor to produce a biological response, while at the MOR, it produces a submaximal response compared to a full agonist like morphine and can block the effects of full agonists.

This mixed functional profile is responsible for its complex effects, including analgesia (mediated by both kappa and mu receptors) and its aversive, psychotomimetic side effects (primarily attributed to kappa agonism).

Signaling Pathways

This compound's interaction with mu and kappa opioid receptors initiates intracellular signaling cascades. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gαi/o family.

References

- 1. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PENTAZOCINE. STRONG ANALGESICS AND ANALGESIC ANTAGONISTS IN THE BENZOMORPHAN SERIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reinforcing properties of stereoisomers of the putative sigma agonists N-allylnormetazocine and this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of Cyclazocine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclazocine (B1219694), a pivotal benzomorphan (B1203429) with a complex pharmacological profile, and its derivatives. It delves into detailed experimental protocols for key synthetic transformations and pharmacological characterization, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes critical biological pathways and experimental workflows.

Core Synthesis of this compound

This compound, chemically known as 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol, is a synthetic opioid belonging to the benzomorphan class. Its synthesis has evolved from classical multi-step approaches to more refined modern techniques.

Retrosynthetic Analysis and Key Strategies

The core structure of this compound is the 2,6-methano-3-benzazocine ring system. A common retrosynthetic disconnection points to a 1-benzyl-octahydroisoquinoline precursor, which can be cyclized through an acid-catalyzed intramolecular hydroarylation, famously known as the Grewe cyclization . This key step establishes the characteristic bridged structure of benzomorphans.

Alternative strategies involve the N-alkylation of a pre-formed benzomorphan nucleus, such as normetazocine, with a cyclopropylmethyl group. Modern synthetic advancements have introduced palladium-catalyzed cross-coupling reactions for the late-stage functionalization of the aromatic ring, enabling the efficient synthesis of diverse derivatives.

Experimental Protocol: Grewe Cyclization for Benzomorphan Core Synthesis

The Grewe cyclization is a cornerstone in the synthesis of benzomorphan analgesics. The following protocol is a representative example of this critical transformation.

Reaction: Acid-catalyzed cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline derivative.

Reagents and Conditions:

-

Starting Material: N-formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

Acid Catalyst: 85% Phosphoric acid or other strong acids like sulfuric acid or polyphosphoric acid.

-

Solvent: Toluene (B28343) or neat (no solvent).

-

Temperature: Elevated temperatures, typically ranging from 100 to 140 °C.

-

Reaction Time: Several hours, monitored by TLC or LC-MS.

Procedure:

-

The N-formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is dissolved in toluene (if used).

-

85% Phosphoric acid is added to the mixture.

-

The reaction mixture is heated to the desired temperature and stirred vigorously for the specified time.

-

Upon completion, the reaction is cooled to room temperature and quenched by carefully adding it to a mixture of ice and a strong base (e.g., concentrated ammonium (B1175870) hydroxide) to neutralize the acid.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the N-formyl-benzomorphan derivative.

-

Subsequent deformylation and demethylation steps are required to yield the final benzomorphan core.

Synthesis of this compound Derivatives

The modification of the this compound scaffold, particularly at the 8-position (phenolic hydroxyl group) and the N-10 position (cyclopropylmethyl group), has been a major focus of research to modulate its pharmacological profile.

Synthesis of 8-Substituted this compound Analogs

A versatile method for introducing a variety of substituents at the 8-position involves the conversion of the phenolic hydroxyl group into a triflate, followed by palladium-catalyzed cross-coupling reactions.

Reaction: Triflation of the phenolic hydroxyl group of this compound.

Reagents and Conditions:

-

Starting Material: this compound

-

Triflating Agent: Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh).

-

Base: Pyridine or another non-nucleophilic base.

-

Solvent: Dichloromethane (DCM) or other anhydrous aprotic solvents.

-

Temperature: 0 °C to room temperature.

Procedure:

-

This compound is dissolved in anhydrous DCM and cooled to 0 °C.

-

Pyridine is added to the solution.

-

Trifluoromethanesulfonic anhydride is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude this compound-8-triflate is purified by flash chromatography.

Reaction: Buchwald-Hartwig amination of an aryl triflate.

Reagents and Conditions:

-

Starting Materials: this compound-8-triflate, desired amine.

-

Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (B1210297) (Pd(OAc)2).

-

Ligand: A bulky, electron-rich phosphine (B1218219) ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or 1,1'-bis(diphenylphosphino)ferrocene (dppf).

-

Base: Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3).

-

Solvent: Anhydrous toluene or dioxane.

-

Temperature: 80-120 °C.

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add a solution of this compound-8-triflate and the amine in the anhydrous solvent.

-

The reaction mixture is heated to the specified temperature and stirred for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the 8-amino-cyclazocine derivative.

Pharmacological Characterization of this compound and Derivatives

The pharmacological effects of this compound and its derivatives are primarily mediated through their interactions with opioid receptors: mu (µ), delta (δ), and kappa (κ). Characterization involves determining their binding affinities and functional activities at these receptors.

Opioid Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (µ, δ, or κ) are prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing cofactors like MgCl2 is used.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of varying concentrations of the test compound (competitor).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to the opioid receptors upon agonist binding. This provides information on the efficacy of a compound (full agonist, partial agonist, or antagonist).

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are used.

-

Assay Buffer: A buffer containing GDP, MgCl2, and NaCl is used.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect relative to a standard full agonist).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the this compound structure has led to a deeper understanding of the structural requirements for affinity and activity at opioid receptors.

Quantitative Data Summary

The following tables summarize the opioid receptor binding affinities (Ki) and functional activities (EC50, Emax) for this compound and selected derivatives.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Derivatives

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | 0.2 - 1.0 | 10 - 50 | 0.1 - 0.5 |

| (-)-Cyclazocine | 0.15 | 35 | 0.2 |

| (+)-Cyclazocine | >1000 | >1000 | >1000 |

| 8-Carboxamidothis compound | 0.41 | 5.2 | 0.06 |

| 8-Aminothis compound | 25 | >1000 | 15 |

| 8-(Phenylamino)this compound | 1.1 | 200 | 3.5 |

Note: Data are compiled from various sources and represent approximate ranges. Specific values can vary depending on the assay conditions.

Table 2: Functional Activity ([³⁵S]GTPγS) of this compound Derivatives

| Compound | Receptor | EC50 (nM) | Emax (%) | Classification |

| This compound | µ | ~50 | ~40 | Partial Agonist |

| κ | ~5 | ~80 | Agonist | |

| 8-Carboxamidothis compound | µ | ~20 | ~50 | Partial Agonist |

| κ | ~1 | ~90 | Full Agonist |

Note: Emax is relative to a standard full agonist for each receptor (e.g., DAMGO for µ, U-69,593 for κ).

Opioid Receptor Signaling Pathways

This compound and its derivatives exert their effects by modulating intracellular signaling cascades upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs).

Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to hyperpolarization and reduced neuronal excitability. Additionally, opioid receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

This technical guide provides a foundational understanding of the synthesis and pharmacological properties of this compound and its derivatives. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

An In-depth Technical Guide to the Opioid Receptor Binding Affinity of Cyclazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclazocine (B1219694), a benzomorphan (B1203429) derivative, exhibits a complex pharmacological profile characterized by its interaction with multiple opioid receptors. This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at mu (μ), delta (δ), and kappa (κ) opioid receptors. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound has been historically significant in the field of opioid research. Its unique profile as a μ-opioid receptor partial agonist and a κ-opioid receptor agonist has made it a valuable tool for dissecting the complexities of the opioid system. Understanding the precise binding affinities and functional consequences of this compound's interactions with opioid receptors is crucial for the development of novel analgesics with improved side-effect profiles and for exploring its potential in treating addiction. This guide synthesizes available data to present a clear and detailed picture of this compound's opioid receptor pharmacology.

Opioid Receptor Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The opioid receptor binding properties of this compound are stereoselective, with the (-)-enantiomer generally exhibiting higher affinity for opioid receptors compared to the (+)-enantiomer. The racemic mixture, therefore, displays a composite of these activities.

Table 1: Binding Affinity (Ki, nM) of this compound and its Enantiomers at Opioid Receptors

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| (-)-Cyclazocine | 0.48 | Data not consistently available | Data not consistently available | [1] |

| (+)-Cyclazocine | 490 | Data not consistently available | Data not consistently available | [1] |

| (±)-Cyclazocine (Racemic) | High Affinity | Lower Affinity | High Affinity | [2] |

Functional Activity of this compound at Opioid Receptors

Beyond binding, the functional activity of a ligand describes the biological response it elicits upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal possible effect, and the maximum effect (Emax), which represents the maximum response that can be achieved with the ligand.

This compound is characterized as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor.[2]

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound at Opioid Receptors

| Assay Type | Receptor | This compound Activity | EC50 (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | μ-Opioid Receptor | Partial Agonist | Data not consistently available | Data not consistently available | [2] |

| [³⁵S]GTPγS Binding | κ-Opioid Receptor | Agonist | Data not consistently available | Data not consistently available | [3] |

| cAMP Inhibition | μ-Opioid Receptor | Partial Agonist | Data not consistently available | Data not consistently available | |

| cAMP Inhibition | κ-Opioid Receptor | Agonist | Data not consistently available | Data not consistently available |

Note: Specific EC50 and Emax values for this compound in functional assays are not consistently reported across the literature reviewed. The table reflects the qualitative descriptions of its activity.

Detailed Experimental Protocols

The following protocols provide a generalized framework for conducting key experiments to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligand: A high-affinity, receptor-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Test Compound: this compound (racemic or individual enantiomers).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is a direct measure of receptor activation.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound.

-

Assay Buffer: Typically includes Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve using non-linear regression.

-

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Whole Cells: Intact cells expressing the opioid receptor of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or BRET-based).

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified time to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the IC50 (potency) and the maximal inhibition (efficacy) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for Gi/o-coupled opioid receptors and a generalized workflow for determining opioid receptor binding affinity.

Caption: Gi/o-coupled opioid receptor signaling pathway activated by this compound.

Caption: General workflow for a radioligand competition binding assay.

Conclusion

This compound's interaction with opioid receptors is multifaceted, defined by its high affinity and mixed agonist/partial agonist profile at κ and μ receptors, respectively. The data and protocols presented in this guide offer a foundational resource for researchers investigating the pharmacology of this compound and other opioid ligands. A thorough understanding of its binding and functional characteristics is essential for leveraging its unique properties in the development of future therapeutics for pain and substance use disorders. Further research to obtain a more complete and consistent set of quantitative data, particularly for the delta opioid receptor and for functional parameters across all receptor types, will be invaluable to the field.

References

cyclazocine as a mu-opioid receptor partial agonist

An In-Depth Technical Guide to Cyclazocine (B1219694) as a Mu-Opioid Receptor Partial Agonist

Introduction

This compound is a benzomorphan (B1203429) derivative with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1][2] It is characterized as a partial agonist at the mu-opioid receptor (MOR) and a potent agonist at the kappa-opioid receptor (KOR).[2][3] This dual activity has made this compound a subject of research for its potential as an analgesic with a lower liability for abuse and for the treatment of narcotic addiction.[3][4] However, its clinical utility has been limited by psychotomimetic and dysphoric effects, which are likely mediated by its action at the KOR.[1][5] This guide provides a detailed technical overview of this compound's properties as a mu-opioid receptor partial agonist, focusing on its quantitative pharmacology, the experimental methods used for its characterization, and the relevant signaling pathways.

Pharmacology of this compound at Opioid Receptors

This compound's interaction with opioid receptors is defined by its binding affinity and its functional efficacy at each receptor subtype. As a partial agonist at the mu-opioid receptor, it binds to the receptor but elicits a submaximal response compared to full agonists like morphine.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data for this compound and its derivatives at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| This compound | ~0.41 - 0.55 | ~5.2 | ~0.06 - 1.0 | [6][7] |

| 8-Carboxamidothis compound (B1251197) (8-CAC) | 0.31 | 5.2 | 0.06 | [6] |

| (+/-)-15 (carboxamido derivative) | 0.41 | - | 0.53 | [7] |

| (-)-4 (formamide analogue) | ≤1 | - | ≤1 | [8] |

| N-[2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethyl]-8-CAC | 0.084 | - | - | [9] |

| 3',4'-methylenedioxy analogue of above | 0.0016 | - | - | [9] |

Note: Ki is the inhibition constant, representing the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound and Derivatives

| Compound | Receptor | Functional Activity | Assay | Reference |

| This compound | μ-Opioid | Partial Agonist | In vivo antinociception | [3] |

| This compound | κ-Opioid | Agonist | In vivo antinociception | [3][10] |

| 8-Carboxamidothis compound (8-CAC) | μ-Opioid | Partial Agonist | Not specified | [11] |

| 8-Carboxamidothis compound (8-CAC) | κ-Opioid | Full Agonist | Not specified | [11] |

| Compound 12 (8-CAC derivative) | μ-Opioid | Antagonist | Functional Assay | [6] |

| Compound 12 (8-CAC derivative) | κ-Opioid | Antagonist | Functional Assay | [6] |

| Compound 37 (8-CAC derivative) | μ-Opioid | Weak mixed agonist/antagonist | Functional Assay | [6] |

| Compound 37 (8-CAC derivative) | κ-Opioid | Agonist | Functional Assay | [6] |

Experimental Protocols

The characterization of this compound's partial agonism at the mu-opioid receptor relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) are harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[12]

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[12]

-

The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.[12]

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled mu-opioid receptor ligand (e.g., [3H]DAMGO) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

-

[35S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation following receptor agonism, which is a key determinant of partial agonism.

-

Membrane Preparation:

-

Assay Reaction:

-

In a 96-well plate, the following are added: assay buffer, GDP (to ensure G proteins are in their inactive state), and the prepared membranes.[12]

-

Increasing concentrations of the agonist (this compound) are added. A full agonist (e.g., DAMGO) is used as a positive control, and a vehicle is used as a negative control.[12]

-

The reaction is initiated by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.[12]

-

The plate is incubated at 30°C to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G protein.[12]

-

-

Termination and Measurement:

-

The reaction is terminated by rapid filtration, similar to the binding assay.

-

The amount of [35S]GTPγS incorporated into the G proteins and retained on the filter is measured by scintillation counting.

-

-

Data Analysis:

-

The data are plotted as [35S]GTPγS binding versus agonist concentration to generate a dose-response curve.

-

The potency (EC50) and efficacy (Emax) of this compound are determined.

-

The Emax of this compound is compared to that of a full agonist. A significantly lower Emax for this compound confirms its partial agonist activity.

-

Signaling Pathways of the Mu-Opioid Receptor

The mu-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[15] Activation by an agonist, such as this compound, initiates a cascade of intracellular events.

-

G Protein Activation: Upon agonist binding, the MOR undergoes a conformational change, leading to the exchange of GDP for GTP on the α subunit of the associated G protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.[15]

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

MAPK/ERK Pathway: Mu-opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2. This pathway is implicated in the long-term effects of opioids.[15]

-

PI3K/Akt Pathway: Agonists at the mu-opioid receptor can stimulate the phosphoinositide 3-kinase (PI3K)-dependent signaling cascade, leading to the activation of the protein kinase Akt, which is involved in cell survival.[16]

-

As a partial agonist, this compound promotes these signaling events to a lesser degree than a full agonist, resulting in a blunted physiological response.

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical studies of this compound in the treatment of narcotic addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human psychopharmacology of ketothis compound as compared with this compound, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Carboxamidothis compound analogues: redefining the structure-activity relationships of 2,6-methano-3-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 2: 8-formamidothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 8. High affinity ligands for opioid receptors in the picomolar Ki range: oxygenated N-(2-[1,1'-biphenyl]-4-ylethyl) analogues of 8-CAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a supraspinal analgesic effect with this compound and pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclazocine and Sigma Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclazocine (B1219694), a benzomorphan (B1203429) derivative initially synthesized for its opioid receptor activity, has also been characterized as a ligand for sigma receptors. This document provides a comprehensive technical overview of the molecular interactions between this compound and the two primary sigma receptor subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). We consolidate the available quantitative binding data, detail the experimental protocols for assessing these interactions, and visualize the complex signaling pathways modulated by sigma receptor ligands. This guide is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the sigma receptor system.

Introduction to this compound and Sigma Receptors

This compound is a synthetically derived benzomorphan with a complex pharmacological profile, acting as a mixed opioid agonist-antagonist.[1][2] Historically, it was investigated for pain management and opioid addiction treatment but was hampered by psychotomimetic and dysphoric side effects.[1][2] These effects led to the exploration of its activity at other receptor systems, notably the sigma receptors.

Sigma receptors were once erroneously classified as a subtype of opioid receptors but are now recognized as a distinct class of proteins.[3][4] The two main subtypes, σ1R and σ2R, are structurally and functionally different.[3][5]

-

The Sigma-1 Receptor (σ1R) is a 25 kDa transmembrane protein, encoded by the SIGMAR1 gene, that functions as a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface.[5][6] It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[4][6]

-

The Sigma-2 Receptor (σ2R) , recently identified as the 18-21 kDa transmembrane protein 97 (TMEM97), is implicated in cell proliferation, signaling, and is considered a biomarker for various cancer types.[3][5]

This compound, along with other benzomorphans like pentazocine (B1679294) and SKF-10,047, was instrumental in the initial pharmacological characterization of sigma receptors and is considered a putative sigma receptor agonist.[7]

This compound-Sigma Receptor Binding Profile

Precise equilibrium dissociation constants (Ki) for this compound at sigma receptors are not consistently reported in recent literature. However, its activity is well-established through functional and comparative studies. The interaction is notably stereoselective.

Studies have demonstrated that the (+)-isomer of this compound is more selective for sigma receptor-like effects, whereas the (-)-isomer retains more opioid activity.[8] In behavioral studies, (+)-cyclazocine produced reinforcing effects similar to PCP, a known sigma receptor ligand, while the racemic mixture and the (-)-isomer did not.[8] This suggests that the sigma receptor activity resides primarily with the (+)-enantiomer.

Table 1: Quantitative Binding Data for Selected Sigma Receptor Ligands

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Tissue/Cell Line | Radioligand |

| (+)-Pentazocine | σ1R | ~3-10 | Guinea Pig Brain, MDA-MB-468 cells | --INVALID-LINK---Pentazocine |

| Haloperidol | σ1R / σ2R | ~1-3 (for both) | Rat Brain | [³H]DTG |

| DTG | σ1R / σ2R | ~10-20 (for both) | Rat Liver, MDA-MB-468 cells | [³H]DTG |

| (+)-Cyclazocine | σ1R / σ2R | High Affinity (Qualitative) | N/A | N/A |

| (-)-Cyclazocine | σ1R / σ2R | Lower Affinity (Qualitative) | N/A | N/A |

Signaling Pathways

This compound's interaction with sigma receptors initiates complex intracellular signaling cascades. The pathways for σ1R and σ2R are distinct.

Sigma-1 Receptor (σ1R) Signaling

The σ1R is primarily located at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling.[4] In its inactive state, it is complexed with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist ligand like (+)-cyclazocine or in response to cellular stress, σ1R dissociates from BiP. The freed receptor can then interact with various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to modulate calcium (Ca²⁺) flux from the ER into the mitochondria.[9] This modulation is crucial for maintaining cellular bioenergetics and mitigating ER stress.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Editorial: Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Sigma Receptors [sigmaaldrich.com]

- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human psychopharmacology of ketothis compound as compared with this compound, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reinforcing properties of stereoisomers of the putative sigma agonists N-allylnormetazocine and this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Studies of Cyclazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclazocine (B1219694), a benzomorphan (B1203429) derivative synthesized in 1962, was one of the earliest opioid antagonists studied for the treatment of narcotic addiction.[1][2] Its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors generated significant research interest in the 1960s and 1970s as a potential alternative to methadone maintenance. This technical guide provides an in-depth overview of the core findings from early clinical studies of this compound, focusing on quantitative data, experimental protocols, and the pharmacological pathways understood at the time.

Core Pharmacology

This compound acts as a potent agonist at the kappa-opioid receptor and a partial agonist or antagonist at the mu-opioid receptor.[1][2][3] This dual action is central to its therapeutic and adverse effects. The antagonism at the mu-receptor blocks the euphoric effects of concurrently administered opioids like heroin, while its kappa-agonist activity is believed to contribute to its dysphoric and psychotomimetic side effects.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from key early clinical studies of this compound.

Table 1: this compound Dosage Regimens in Opioid Dependence Treatment

| Study (Year) | Patient Population | Induction Phase Dosage | Maintenance Dosage | Maximum Dosage | Duration of Narcotic Blockade |

| Freedman et al. (1968)[4] | Heroin Addicts | Incremental increase over 15 days | 4.0 mg/day | Not Specified | > 24 hours against 15 mg IV heroin |

| Resnick et al. (1974)[5] | 23 former heroin addicts | Stabilized on 4-5 mg/day | 10 - 30 mg/day | 30 mg/day | 48 hours at 10 mg/day; 72 hours at 20 mg/day |

| Martin et al. (1966)[6] | Narcotic Addicts | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Reported Efficacy and Side Effects of this compound

| Study (Year) | Primary Efficacy Outcome | Reported Efficacy | Common Side Effects | Severe Adverse Effects |

| Freedman et al. (1968)[4][7] | Blockade of heroin effects; patient retention | Effective blockade of clinical and EEG effects of heroin | Mild, transient side effects during induction | Not specified in abstract |

| Resnick et al. (1974)[5] | Duration of narcotic blockade at high doses | Extended blockade with higher doses | Mild, transient side effects with dose increase | Not specified in abstract |

| Archer et al. (1996)[1] (Review) | Prevention of self-administration (animal); tolerance to side effects (human) | Prevents cocaine and morphine self-administration in rats | Unpleasant side effects | Tolerance develops to side effects but not antagonist action |

| Fink et al. (1970) (as cited in Wikipedia[3]) | Treatment of depression in bipolar patients | Moderate improvement in 8 out of 10 patients | Psychotomimetic, dysphoric, and hallucinatory effects | Hampered clinical development for pain and addiction |

Experimental Protocols

Protocol 1: Induction and Maintenance of this compound Treatment for Opioid Addiction (Freedman et al., 1968)

-

Objective: To evaluate the safety and efficacy of this compound as a long-acting narcotic antagonist for the treatment of heroin addiction.

-

Patient Selection: Volunteer male heroin addicts admitted to a municipal hospital.

-

Methodology:

-

Induction Phase: Patients were administered this compound in incrementally increasing doses over a period of 15 days to reach a target maintenance dose. This gradual increase was designed to minimize side effects.

-

Maintenance Phase: Patients were stabilized on a daily oral dose of 4.0 mg of this compound.

-

Heroin Challenge: To test the efficacy of the narcotic blockade, patients on maintenance therapy were challenged with an intravenous injection of 15 mg of heroin administered over two minutes.

-

Outcome Measures: Clinical observations and electroencephalography (EEG) were used to assess the effects of the heroin challenge. Patient engagement and continuity in rehabilitation efforts were also monitored.

-

Protocol 2: High-Dose this compound for Extended Narcotic Blockade (Resnick et al., 1974)

-

Objective: To determine if higher doses of this compound could extend the duration of its narcotic-blocking activity.

-

Patient Selection: 23 former heroin addicts who were already stabilized on a daily maintenance dose of 4 to 5 mg of this compound.

-

Methodology:

-

Dose Escalation: The daily dosage of this compound was increased from the maintenance level to 10 mg, 20 mg, and 30 mg per day.

-

Assessment of Side Effects: Patients were monitored for the emergence and nature of any side effects resulting from the dose increases.

-

Narcotic Blockade Duration Testing: The duration of the narcotic-blocking effect at each dosage level was assessed at 24, 48, and 72-hour intervals post-administration. The specific challenge agent and dose were not detailed in the abstract but would have likely been a potent opioid like morphine or heroin.

-

Outcome Measures: The primary outcome was the duration of effective narcotic blockade. Secondary outcomes included the incidence and severity of side effects.

-

Visualizations

Signaling Pathways and Pharmacological Effects

The following diagram illustrates the proposed mechanism of action of this compound at different opioid receptors and its downstream effects.

Caption: this compound's dual action on opioid receptors.

Experimental Workflow: this compound Clinical Trial for Opioid Blockade

This diagram outlines a typical experimental workflow for the early clinical trials of this compound.

Caption: A generalized workflow for early this compound clinical trials.

Conclusion

The early clinical studies of this compound were pivotal in establishing the potential of narcotic antagonists for the treatment of opioid dependence. These trials demonstrated that this compound could effectively block the effects of heroin for extended periods. However, its clinical utility was ultimately limited by a significant side effect profile, including dysphoria and psychotomimetic effects, which stemmed from its kappa-opioid receptor agonism.[3] Despite its limited therapeutic use today, the research on this compound provided a crucial foundation for the development of subsequent opioid antagonists with more favorable side effect profiles, such as naltrexone. The methodologies developed in these early studies also helped shape the protocols for future clinical trials in the field of addiction medicine.

References

- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. An experimental study in the treatment of narcotic addicts with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical studies of this compound in the treatment of narcotic addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclazocine for Pain Management Research: A Technical Guide

Introduction

Cyclazocine (B1219694) is a benzomorphan (B1203429) derivative with a complex pharmacological profile, initially synthesized in the 1960s during a search for analgesics with low abuse potential.[1][2] It is characterized as a mixed opioid agonist-antagonist.[2] While its clinical application in pain management has been hampered by psychotomimetic and dysphoric side effects, its unique receptor interaction profile continues to make it a valuable tool for researchers investigating the neurobiology of pain and opioid receptor function.[2] This guide provides a technical overview of this compound's pharmacology, mechanism of action, and its application in preclinical pain research, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile: A Mixed Receptor Interaction

This compound's primary mechanism of action involves its interaction with multiple opioid receptor subtypes. It functions as a potent agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[1][2][3] Additionally, it exhibits affinity for the sigma receptor, which may contribute to its complex effects, including dysphoria.[4][5] This mixed profile distinguishes it from traditional mu-opioid agonists like morphine.

Caption: Logical relationship of this compound's multi-receptor activity.

Mechanism of Analgesia: Signaling Pathways

This compound's analgesic properties are primarily attributed to its agonist activity at the KOR, which is a G-protein coupled receptor (GPCR).[3][6] Activation of the KOR initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

-

G-Protein Activation: Upon binding of this compound, the KOR undergoes a conformational change, activating its associated inhibitory G-protein (Gi/o). This causes the Gα subunit to separate from the Gβγ subunit.[6]

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP lessens the activity of protein kinase A (PKA), which in turn modulates the function of various ion channels and proteins involved in nociceptive signaling.[3][6]

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx, which is critical for the release of pronociceptive neurotransmitters like glutamate (B1630785) and substance P from presynaptic terminals.[3][6]

The net effect of this pathway is a dampening of the pain signal at both spinal and supraspinal levels.[7][8]

References

- 1. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Editorial: Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Evidence for a supraspinal analgesic effect with this compound and pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

Cyclazocine in the Treatment of Narcotic Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclazocine (B1219694), a benzomorphan (B1203429) derivative, is a mixed opioid agonist-antagonist that has been investigated for its potential in the treatment of narcotic addiction.[1] Its complex pharmacological profile, characterized by its interaction with multiple opioid receptor subtypes, offers a unique approach to managing opioid dependence. This technical guide provides an in-depth overview of the core pharmacology, clinical evaluation, and experimental protocols related to the use of this compound in this context.